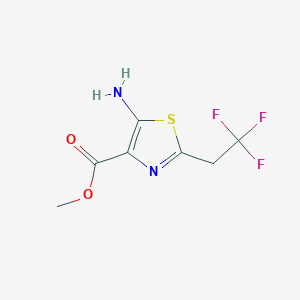
Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate, also known as TAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate is not fully understood. However, it has been suggested that Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate may exert its antitumor activity by inducing apoptosis in cancer cells. Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate has also been reported to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. Inhibition of thymidylate synthase leads to the depletion of intracellular thymidine triphosphate (dTTP) pools, which can induce DNA damage and cell death.
Biochemical and Physiological Effects
Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate has been shown to affect various biochemical and physiological processes. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, which can induce oxidative stress and cell death. Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs can prevent cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized and purified. Additionally, Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate has been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug development. However, Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate also has some limitations for lab experiments. It is a highly reactive molecule that can undergo chemical transformations under various conditions, which can complicate its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate. One potential application is in the development of new anticancer drugs. Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate has been shown to exhibit potent antitumor activity, and further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Additionally, Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate has potential applications in the development of new antimicrobial and antiviral agents. Further studies are needed to explore the full range of biological activities of Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate and its derivatives. Finally, Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate has potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.
Synthesemethoden
The synthesis of Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate involves the reaction of 2,2,2-trifluoroethylamine with 2-bromoacetic acid followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained after the methylation of the amino group with methyl iodide. The synthesis of Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate is relatively straightforward and can be carried out using commercially available reagents.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antimicrobial, and antiviral activities. Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate has been found to possess potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antiviral activity against HIV-1 and herpes simplex virus.
Eigenschaften
IUPAC Name |
methyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c1-14-6(13)4-5(11)15-3(12-4)2-7(8,9)10/h2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSVSNOJLRGUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

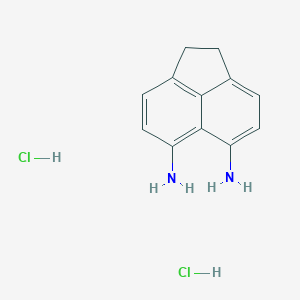
![3-(3,5-Dimethyl-1-pyrazolyl)-6-[4-(4-fluorophenyl)-1-piperazinyl]-1,2,4,5-tetrazine](/img/structure/B2559245.png)
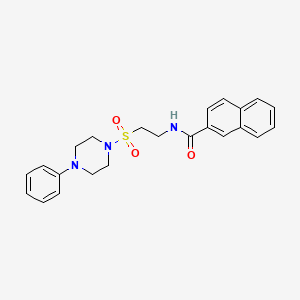
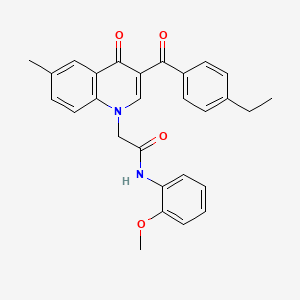
![[3-(Methylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B2559251.png)
![N-(4-{[4-(1,2-benzisoxazol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2559252.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2559259.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)
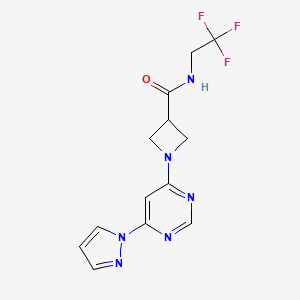
![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2559263.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2559265.png)
